1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 3,4-dichlorophenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)urea
- 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)ethanone
- 2,4-dichlorophenyl isocyanate
Uniqueness
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole stands out due to its specific arrangement of chlorine atoms and the pyrazole ring, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H10Cl6N2 |
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Molecular Weight |
503.0 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H10Cl6N2/c22-13-3-6-20(18(27)9-13)29-21(12-2-5-15(24)17(26)8-12)10-19(28-29)11-1-4-14(23)16(25)7-11/h1-10H |
InChI Key |
QPYHIDKPBUNDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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